7-hydroxy-2-oxo-2H-chromene-3-carbothioamide
Description
7-Hydroxy-2-oxo-2H-chromene-3-carbothioamide is a coumarin derivative characterized by a hydroxyl group at position 7, a ketone at position 2, and a carbothioamide (-COSH) moiety at position 2. Coumarins are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.
Properties
IUPAC Name |
7-hydroxy-2-oxochromene-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c11-9(15)7-3-5-1-2-6(12)4-8(5)14-10(7)13/h1-4,12H,(H2,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYYSXMCHMIEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239475 | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69015-66-3 | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-3-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69015-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-oxo-2H-chromene-3-carbothioamide typically involves the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-oxo-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The hydroxyl group at the C7 position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-2-oxo-2H-chromene-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-oxo-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Structural Analogues and Substitutions
The table below compares key structural features and biological activities of 7-hydroxy-2-oxo-2H-chromene-3-carbothioamide with related compounds:
Key Observations :
- Carbothioamide vs. Carboxamide : The substitution of oxygen with sulfur in the C3 group (carbothioamide) may enhance hydrophobic interactions or metal coordination in biological systems compared to carboxamides .
- Positional Effects: Hydroxyl groups at position 7 (as in the target compound) are associated with antioxidant and enzyme-inhibitory activities, while diethylamino groups at this position (e.g., in ) improve fluorescence properties .
Physicochemical Properties
- Crystallography: The planar structure of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde () is stabilized by C–H⋯O hydrogen bonds and π-π stacking, which may influence solubility and crystallinity of analogs .
- Solubility : Carbothioamide derivatives are generally less water-soluble than carboxamides due to increased hydrophobicity .
Biological Activity
7-Hydroxy-2-oxo-2H-chromene-3-carbothioamide is a compound belonging to the class of 7-hydroxycoumarins, characterized by a hydroxyl group at the C7 position of the coumarin skeleton. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular structure of this compound includes a carbothioamide functional group, which enhances its reactivity and biological activity compared to other coumarin derivatives. The compound's mechanism of action involves interactions with various biological targets, including enzymes and receptors involved in inflammatory responses and cell proliferation pathways. Specifically, it has been noted that related compounds can inhibit macrophage migration inhibitory factor (MIF), suggesting a potential role in modulating immune responses.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃N₂O₄S |
| Molecular Weight | 335.36 g/mol |
| CAS Number | 69015-66-3 |
| Melting Point | Not specified |
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, one study reported that modifications to the coumarin structure enhanced its cytotoxic effects against human cancer cells .
- Anti-inflammatory Effects : The ability to inhibit MIF suggests that this compound may also possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.
- Leishmanicidal Activity : Preliminary studies indicate that certain coumarin derivatives can inhibit Leishmania species, suggesting potential therapeutic applications in treating leishmaniasis .
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published in Pharmaceutical Biology, researchers synthesized several derivatives of 7-hydroxycoumarins and evaluated their anticancer properties. The results showed that certain modifications significantly increased cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, indicating strong antibacterial activity, which could be further explored for therapeutic applications in treating infections.
Q & A
Q. Example Reaction Conditions
| Reagent | Role | Temperature | Time | Yield |
|---|---|---|---|---|
| Resorcinol | Nucleophile | 0–5°C → 80°C | 18 h | ~65% |
| Malic acid | Catalyst/Solvent | 80°C | 6 h | — |
| Hexamine | Cyclization agent | 80°C | 6 h | — |
Refer to and for analogous protocols and recrystallization steps to purify the product .
How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound using software like SHELXL?
Advanced Research Question
Crystallographic discrepancies often arise from disordered atoms, twinning, or poor data resolution. Key strategies include:
- Data validation : Use tools like PLATON to check for missed symmetry or twinning.
- Refinement constraints : Apply restraints to bond lengths/angles for disordered regions (e.g., thioamide groups).
- Hydrogen bonding analysis : Map hydrogen bonds (e.g., O–H···S interactions) to validate molecular packing (). SHELX programs (SHELXL/SHELXD) enable robust refinement of high-resolution data, as demonstrated in for a related coumarin derivative .
Q. Example Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P 1 | |
| R factor | 0.048 | |
| Mean C–C bond length | 0.003 Å |
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
Basic Research Question
- 1H/13C NMR : Identify protons on the coumarin core (e.g., aromatic H at δ 6.5–8.5 ppm) and thioamide (–NH–C=S) protons (δ 9–11 ppm). provides reference shifts for similar compounds, such as δ 8.76 ppm for aldehyde protons .
- IR Spectroscopy : Confirm carbonyl (C=O at ~1700 cm⁻¹) and thioamide (C=S at ~1250 cm⁻¹) stretches.
- Mass Spectrometry : HRMS can verify molecular weight (e.g., [M+H]+ at m/z 263.05 for C10H7NO3S).
Q. Key NMR Peaks (Reference from )
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (C-6) | 6.48–6.64 | d/dd |
| Thioamide (–NH) | 9.2–10.5 | s (broad) |
| Aldehyde (–CHO) | 8.50–8.76 | s |
How do hydrogen bonding patterns influence the solid-state properties and stability of this compound?
Advanced Research Question
Hydrogen bonding governs crystal packing and thermal stability. In coumarin derivatives:
- Intramolecular H-bonds : The 7-hydroxy group often forms O–H···O=C interactions, planarizing the molecule and enhancing π-stacking ().
- Intermolecular H-bonds : Thioamide (–NH) groups participate in N–H···S interactions, affecting solubility and melting points. Graph set analysis () can classify H-bond motifs (e.g., R₂²(8) rings) .
Q. Thermal Stability Data
| Compound | Melting Point (°C) | H-bond Network Type |
|---|---|---|
| Analog () | 215–217 | O–H···O/N–H···S |
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Q. Hazard Codes (GHS)
| Hazard | Code | Precautionary Measures |
|---|---|---|
| Skin irritation | H315 | Avoid direct contact |
| Eye damage | H319 | Use face shields |
What strategies can be employed to address discrepancies in biological activity data when evaluating the pharmacological potential of this compound?
Advanced Research Question
Contradictory results in bioactivity assays (e.g., anti-cancer vs. low cytotoxicity) may stem from:
Q. Example Bioactivity Data
| Study | IC50 (μM) | Cell Line |
|---|---|---|
| Anti-cancer (analog) | 12.5 ± 1.2 | MCF-7 |
| Cytotoxicity | >50 | HEK293 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
